BI-1230

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

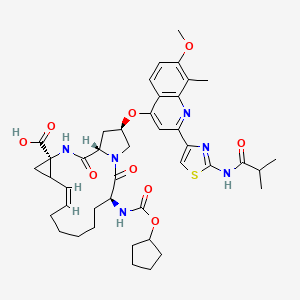

分子式 |

C42H52N6O9S |

|---|---|

分子量 |

817.0 g/mol |

IUPAC 名称 |

(1S,4R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |

InChI |

InChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49)/b12-8-/t25?,27-,29+,32+,42-/m1/s1 |

InChI 键 |

YQCVJBZPFAJZFJ-DVUQJCTJSA-N |

手性 SMILES |

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(CC5/C=C\CCCCC[C@@H](C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

规范 SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of BI-1206 in Cancer Cells

Disclaimer: Publicly available information on a drug candidate designated "BI-1230" from BioInvent is not available at this time. This technical guide will focus on BI-1206 , a well-documented, clinical-stage antibody from BioInvent with a novel mechanism of action in cancer therapy. It is presumed that interest in "this compound" may be related to this compound due to the similar nomenclature in BioInvent's pipeline.

Core Mechanism of Action

BI-1206 is a high-affinity, fully human IgG1 monoclonal antibody that selectively targets the Fcγ Receptor IIB (FcγRIIB or CD32B).[1][2] FcγRIIB is the sole inhibitory member of the Fcγ receptor family and plays a crucial role in downregulating immune responses.[1][3] In the context of cancer, FcγRIIB is often overexpressed on malignant B-cells and other immune cells within the tumor microenvironment, contributing to therapeutic resistance.[1]

The primary mechanism of action of BI-1206 is to block FcγRIIB, thereby preventing its inhibitory signaling and enhancing the efficacy of other antibody-based cancer therapies. This "unleashing" of the immune response occurs through two main synergistic effects:

-

In Hematological Malignancies (e.g., Non-Hodgkin's Lymphoma): In cancers like mantle cell lymphoma (MCL) and follicular lymphoma (FL), FcγRIIB on the surface of malignant B-cells can bind to the Fc region of therapeutic antibodies, such as rituximab. This binding triggers the internalization of the rituximab-CD20 complex, effectively removing the target from the cell surface and rendering the cancer cell resistant to rituximab-mediated cytotoxicity. BI-1206 blocks this internalization process, thereby restoring and enhancing the activity of rituximab.

-

In Solid Tumors: In the tumor microenvironment, FcγRIIB is highly expressed on various immune cells, including macrophages. These receptors can bind to the Fc portion of anti-PD-1 antibodies like pembrolizumab, leading to their removal from CD8+ T-cells and subsequent phagocytosis of these T-cells. This compromises the therapeutic activity of the anti-PD-1 therapy. By blocking FcγRIIB, BI-1206 prevents this degradation of anti-PD-1 therapy and protects anti-tumor T-cells, thus overcoming a key mechanism of resistance to checkpoint inhibitors.

Signaling Pathway

The signaling pathway of FcγRIIB is central to its inhibitory function. Upon co-ligation with an activating receptor (such as the B-cell receptor or an activating FcγR), the immunoreceptor tyrosine-based inhibition motif (ITIM) in the cytoplasmic tail of FcγRIIB becomes phosphorylated. This leads to the recruitment of phosphatases like SHIP1 and SHP-1, which dephosphorylate key signaling molecules in the activation cascade, thereby dampening the immune response. BI-1206, by binding to the extracellular domain of FcγRIIB, prevents the receptor from engaging with the Fc portion of other antibodies, thus inhibiting this downstream inhibitory signaling.

References

An In-Depth Technical Guide to BI-1230: A Potent Inhibitor of HCV NS3/4A Protease

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: BI-1230 Targets the HCV NS3/4A Protease

This compound is a highly potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[] This viral enzyme is essential for the replication of HCV, making it a prime target for antiviral therapies.[] this compound binds to the active site of the NS3 protease, thereby preventing the polyprotein processing necessary for the maturation of functional viral proteins.[] Its high selectivity for the viral protease over other host serine/cysteine proteases underscores its potential as a targeted therapeutic agent.[]

Quantitative Data

While specific quantitative data for this compound is not publicly available, data for the structurally and functionally similar compound, faldaprevir (BI 201335), also developed by Boehringer Ingelheim, provides a representative profile for this class of inhibitors.

Table 1: In Vitro Potency of Faldaprevir (BI 201335)

| Parameter | Value | Genotype | Assay |

| IC50 | <1 nM - 25 nM | 1a, 1b | Replicon Assay |

Note: IC50 values can vary depending on the specific assay conditions and HCV genotype tested. Faldaprevir has shown potent activity against genotypes 1, 4, 5, and 6.

Table 2: Preclinical Pharmacokinetic Profile of Faldaprevir (BI 201335) in Animal Models

| Species | Route | Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) |

| Rat | Oral | 29.1 | 17 | ~2-3 |

| Dog | Oral | 35.6 | 2.6 | ~4-6 |

| Monkey | Oral | 25.5 | 3.0 | ~3-5 |

Table 3: Human Pharmacokinetic Profile of Faldaprevir (BI 201335)

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 2 - 6 hours |

| Half-life (t1/2) | 20 - 30 hours |

| Protein Binding | >99% |

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This in vitro assay is a common method to determine the inhibitory activity of compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for NS3/4A, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

-

Test compound (this compound)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of HCV NS3/4A protease to each well of the microplate.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a cellular context.

Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) and the viral non-structural proteins, including NS3/4A. The replication of the replicon is dependent on the activity of the NS3/4A protease. Inhibition of the protease by this compound will lead to a decrease in replicon replication, which is measured by a reduction in the reporter gene expression.

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

In a parallel plate, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxicity of the compound.

-

Plot the luciferase activity (normalized to cell viability) against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

Caption: HCV Lifecycle and the Molecular Target of this compound.

Caption: Drug Discovery Workflow for HCV Protease Inhibitors.

References

An In-depth Technical Guide to the Discovery and Synthesis of BI-1230 (ABS-1230)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1230, now known as ABS-1230, is a first-in-class, orally administered, selective small molecule inhibitor of the KCNT1 potassium ion channel. Developed by Actio Biosciences, ABS-1230 is currently in Phase 1 clinical development for the treatment of KCNT1-related epilepsy, a rare and severe form of pediatric developmental epileptic encephalopathy.[1][2] Gain-of-function mutations in the KCNT1 gene lead to overactivation of the KCNT1 channel, resulting in abnormal neuronal excitability and frequent, treatment-resistant seizures.[3] ABS-1230 is designed to directly target this underlying cause of the disease by inhibiting the overactive ion channel.[3] Preclinical studies have demonstrated its ability to inhibit all tested pathogenic mutations in the KCNT1 gene and suppress seizures in animal models.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available information on the synthesis pathway of ABS-1230.

Discovery and Development

Actio Biosciences is developing ABS-1230 as a precision medicine for KCNT1-related epilepsy. The company has advanced the compound through preclinical development and, as of September 2025, has initiated a Phase 1a clinical trial in healthy volunteers to evaluate its safety, tolerability, and pharmacokinetics. A proof-of-concept Phase 1b/2a study in patients with KCNT1-related epilepsy is planned for early 2026. The U.S. Food and Drug Administration (FDA) has granted ABS-1230 Fast Track, Rare Pediatric Disease (RPD), and Orphan Drug (ODD) designations, highlighting the significant unmet medical need in this patient population.

The discovery of ABS-1230 likely involved a targeted drug discovery campaign centered on identifying potent and selective inhibitors of the KCNT1 channel. While specific details of the screening and lead optimization process for ABS-1230 have not been publicly disclosed, the general approach for discovering novel KCNT1 inhibitors often involves:

-

High-Throughput Screening (HTS): Screening large compound libraries against cells expressing the KCNT1 channel to identify initial "hits" that modulate channel activity.

-

Structure-Based Drug Design: Utilizing the known or modeled structure of the KCNT1 channel to design molecules that are predicted to bind to and inhibit the channel.

-

Medicinal Chemistry Optimization: Synthesizing and testing analogs of initial hits to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability).

A key patent application from Actio Biosciences, WO/2025/117662, titled "HETEROCYCLIC COMPOUNDS USEFUL AS KCNT1 INHIBITORS," is believed to describe the chemical matter encompassing ABS-1230.

Mechanism of Action

ABS-1230 is a potent and selective inhibitor of the KCNT1 ion channel. KCNT1, also known as Slack or KNa1.1, is a sodium-activated potassium channel highly expressed in the central nervous system. It plays a crucial role in regulating neuronal excitability. Gain-of-function mutations in the KCNT1 gene, which are associated with severe early-onset epilepsies, lead to an increase in potassium ion efflux from neurons. This hyperpolarizes the neuronal membrane, paradoxically leading to hyperexcitability and seizures.

By inhibiting the KCNT1 channel, ABS-1230 aims to normalize this aberrant ion flow, thereby reducing neuronal hyperexcitability and suppressing seizure activity. Preclinical data to be presented at the American Epilepsy Society (AES) Annual Meeting in December 2025 is expected to show that ABS-1230 broadly inhibits pathogenic KCNT1 mutants.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of ABS-1230 at the cellular level.

Caption: Proposed mechanism of action of ABS-1230.

Synthesis Pathway

The specific, detailed synthesis pathway for ABS-1230 has not been publicly disclosed by Actio Biosciences. However, the patent application WO/2025/117662 describes the synthesis of various heterocyclic compounds as KCNT1 inhibitors. While the exact structure of ABS-1230 is not confirmed to be one of the exemplified compounds, the general synthetic routes described in the patent provide a likely framework for its synthesis.

A general, hypothetical synthesis workflow for a heterocyclic KCNT1 inhibitor, based on common medicinal chemistry practices and information from related patents, is depicted below. This is a representative example and may not reflect the actual synthesis of ABS-1230.

Caption: A generalized workflow for small molecule drug synthesis.

Quantitative Data

Detailed quantitative preclinical data for ABS-1230 is anticipated to be presented at the American Epilepsy Society (AES) Annual Meeting in December 2025. The presentation is titled: "ABS-1230, a selective oral small molecule inhibitor of KCNT1 broadly inhibits pathogenic mutants and reduces seizures in a mouse model of KCNT1-related epilepsy."

Based on publicly available information, the following table summarizes the expected and known characteristics of ABS-1230.

| Parameter | Value/Description | Source |

| Drug Name | ABS-1230 (formerly this compound) | Actio Biosciences |

| Drug Class | Small molecule inhibitor | |

| Target | KCNT1 (Slack, KNa1.1) potassium ion channel | |

| Indication | KCNT1-related epilepsy | |

| Development Phase | Phase 1a clinical trial initiated (as of Sept 2025) | |

| Route of Administration | Oral | |

| Preclinical Efficacy | - Inhibits all tested pathogenic KCNT1 mutations- Rapidly suppresses seizures in preclinical models | |

| Regulatory Status | - FDA Fast Track Designation- FDA Rare Pediatric Disease Designation- FDA Orphan Drug Designation |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ABS-1230 are not yet fully published. However, standard methodologies likely employed in the development of a KCNT1 inhibitor would include:

In Vitro Channel Electrophysiology

-

Objective: To determine the potency and selectivity of ABS-1230 on KCNT1 channels.

-

Method: Patch-clamp electrophysiology is the gold standard for measuring ion channel activity.

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express wild-type or mutant human KCNT1 channels.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure KCNT1 currents in response to voltage steps and the application of a channel activator.

-

Compound Application: ABS-1230 is applied at various concentrations to determine its inhibitory effect on the KCNT1 current.

-

Data Analysis: Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

-

Selectivity Profiling: The inhibitory activity of ABS-1230 is tested against a panel of other ion channels (e.g., hERG, other potassium channels) to assess its selectivity.

-

In Vivo Seizure Models

-

Objective: To evaluate the efficacy of ABS-1230 in reducing seizure activity in a living organism.

-

Method: A genetically engineered mouse model of KCNT1-related epilepsy is often used.

-

Animal Model: Mice carrying a known pathogenic Kcnt1 gain-of-function mutation are generated.

-

Seizure Monitoring: Continuous video-electroencephalography (vEEG) is used to monitor and quantify spontaneous seizure frequency and duration.

-

Drug Administration: ABS-1230 is administered orally to the mice at different dose levels.

-

Efficacy Assessment: The frequency and duration of seizures post-treatment are compared to baseline and to a vehicle-treated control group.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and brain tissue samples are collected at various time points after dosing to measure drug concentrations and correlate them with the observed anti-seizure effects.

-

The following diagram illustrates a typical preclinical experimental workflow for a novel anti-epileptic drug candidate.

Caption: Preclinical development workflow for an anti-epileptic drug.

Conclusion

ABS-1230 represents a promising, targeted therapeutic approach for the treatment of KCNT1-related epilepsy. Its mechanism as a selective inhibitor of the underlying genetic cause of the disease holds the potential for significant clinical benefit in a patient population with high unmet medical need. While detailed information on its synthesis and the full preclinical data package are not yet entirely in the public domain, the available information points to a well-characterized small molecule with a clear mechanism of action and a promising efficacy profile in preclinical models. The upcoming data presentation at the AES Annual Meeting and future publications from Actio Biosciences will be crucial in further elucidating the scientific and clinical profile of this novel therapeutic agent.

References

- 1. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]

- 2. Actio Biosciences Announces U.S. FDA Clearance of Investigational New Drug Application and Fast Track Designation for ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]

- 3. Actio Biosciences Announces ABS-1230 — KCNT1 Epilepsy Foundation [kcnt1.squarespace.com]

- 4. Actio doses first subject in trial of ABS-1230 for epilepsy [clinicaltrialsarena.com]

BI-1230: A Technical Guide to a Potent HCV NS3/4A Protease Inhibitor

For Research Use Only

Abstract

BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its in vitro and in vivo evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of HCV and the development of novel antiviral therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic molecule with the chemical formula C42H52N6O9S.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 849022-32-8 | [1] |

| Molecular Formula | C42H52N6O9S | [1] |

| Molecular Weight | 817.0 g/mol | [2] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Pharmacokinetics

This compound demonstrates potent inhibition of the HCV NS3 protease and viral replication in cell-based assays. It also exhibits favorable pharmacokinetic properties in preclinical studies.

In Vitro Activity:

| Assay | Genotype | IC50 / EC50 | Reference |

| Enzymatic Assay (HCV NS3 Protease) | - | 6.7 nM | [1] |

| Cell-based HCVPV RNA Replication Luciferase Reporter Assay (Huh7 cells) | 1a | 4.6 nM | |

| Cell-based HCVPV RNA Replication Luciferase Reporter Assay (Huh7 cells) | 1b | <1.8 nM |

In Vivo Pharmacokinetics in Rats:

| Parameter | Route | Dose | Value | Reference |

| Clearance (CL) | Intravenous | 2 mg/kg | 15 ml/min/kg | |

| Mean Residence Time (MRT) | Intravenous | 2 mg/kg | 2.3 hours | |

| Volume of Distribution (Vss) | Intravenous | 2 mg/kg | 2.05 L/kg | |

| Half-life (T1/2) | Oral | 5 mg/kg | 2.1 hours | |

| Time to Maximum Concentration (Tmax) | Oral | 5 mg/kg | 1.8 hours | |

| Maximum Concentration (Cmax) | Oral | 5 mg/kg | 405 nM | |

| Area Under the Curve (AUC0-inf) | Oral | 5 mg/kg | 2550 nM*h | |

| Oral Bioavailability (F) | - | - | 42% |

Mechanism of Action and Signaling Pathway

The primary target of this compound is the HCV NS3/4A serine protease. This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the polyprotein at four specific sites, releasing individual non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.

By binding to the active site of the NS3 protease, this compound competitively inhibits its proteolytic activity. This inhibition prevents the maturation of the viral non-structural proteins, thereby disrupting the HCV replication cycle.

Furthermore, the HCV NS3/4A protease plays a role in the evasion of the host's innate immune response. It has been shown to cleave and inactivate key adaptor proteins in the Toll-like receptor 3 (TLR3) and RIG-I signaling pathways, namely TRIF and MAVS, respectively. These pathways are critical for the induction of type I interferons (IFNs), which are potent antiviral cytokines. By inhibiting the NS3/4A protease, this compound may also restore the host's innate immune response against HCV.

Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro HCV NS3/4A Protease FRET-Based Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound stock solution in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 18 µL of the FRET peptide substrate solution (final concentration ~200 nM) to each well.

-

Initiate the reaction by adding 20 µL of the recombinant HCV NS3/4A protease solution (final concentration ~1 nM) to each well.

-

Incubate the plate at 30°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based HCV Replicon Luciferase Reporter Assay

This assay determines the inhibitory effect of this compound on HCV RNA replication in a cellular context using a subgenomic HCV replicon that expresses a luciferase reporter gene.

Materials:

-

Huh7 cells stably harboring a subgenomic HCV luciferase reporter replicon (e.g., genotype 1a or 1b)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selection.

-

This compound stock solution in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the Huh7 replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

To assess cytotoxicity, a parallel assay using a viability reagent (e.g., CellTiter-Glo®) can be performed.

-

Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the DMSO control and determine the EC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of this compound in rats following intravenous and oral administration.

Animals:

-

Male Sprague-Dawley rats (8-10 weeks old)

Formulation:

-

Intravenous (IV): this compound dissolved in a vehicle such as 5% DMSO / 40% PEG300 / 55% saline.

-

Oral (PO): this compound suspended in a vehicle such as 0.5% methylcellulose in water.

Procedure:

-

Fast the rats overnight prior to dosing.

-

IV Administration: Administer this compound via a single bolus injection into the tail vein at a dose of 2 mg/kg.

-

PO Administration: Administer this compound via oral gavage at a dose of 5 mg/kg.

-

Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predose (0) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters (CL, Vss, T1/2, Tmax, Cmax, AUC, and F) using non-compartmental analysis software.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease with excellent in vitro antiviral activity and favorable in vivo pharmacokinetic properties in preclinical models. Its dual mechanism of action, involving both the direct inhibition of viral replication and the potential restoration of the host's innate immune response, makes it a valuable research tool for the study of HCV and a promising scaffold for the development of novel anti-HCV therapies. The experimental protocols provided herein offer a framework for the further characterization of this compound and other similar compounds.

References

In-Depth Technical Guide: BI-1230 (ABS-1230) for KCNT1-Related Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABS-1230, an investigational small molecule developed by Actio Biosciences, is a first-in-class, orally administered, selective inhibitor of the KCNT1 potassium channel. Gain-of-function mutations in the KCNT1 gene are the underlying cause of severe, early-onset developmental and epileptic encephalopathies, including Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Nocturnal Frontal Lobe Epilepsy (ADNFLE). These conditions are characterized by frequent, treatment-resistant seizures and profound neurodevelopmental delay. ABS-1230 is designed to directly target the pathogenic mechanism by reducing the hyperactivity of mutant KCNT1 channels. Preclinical studies have demonstrated its ability to inhibit pathogenic KCNT1 mutations and suppress seizure activity in animal models. ABS-1230 has received Investigational New Drug (IND) clearance, as well as Fast Track, Rare Pediatric Disease, and Orphan Drug designations from the U.S. Food and Drug Administration (FDA). A Phase 1a clinical trial in healthy volunteers is currently underway to evaluate its safety, tolerability, and pharmacokinetics, with a Phase 1b/2a trial in patients with KCNT1-related epilepsy anticipated to begin in early 2026.[1][2][3][4]

Mechanism of Action and Signaling Pathway

Gain-of-function mutations in the KCNT1 gene lead to an increase in the potassium current flowing through the KCNT1 channel, a sodium-activated potassium channel. This excessive potassium efflux hyperpolarizes neurons, paradoxically leading to neuronal hyperexcitability, particularly in inhibitory GABAergic neurons. This disruption of the excitatory/inhibitory balance in the brain is a key driver of the seizures characteristic of KCNT1-related epilepsies.

ABS-1230 acts as a direct inhibitor of the KCNT1 channel, aiming to normalize the potassium current and restore the proper resting membrane potential in neurons. By blocking the overactive channels, ABS-1230 is expected to reduce neuronal hyperexcitability and consequently suppress seizure activity.

Preclinical Data

Preclinical evaluation of ABS-1230 has demonstrated its potential as a therapeutic agent for KCNT1-related epilepsy. Key findings from in vitro and in vivo studies are summarized below.

In Vitro Efficacy

An abstract presented at the American Epilepsy Society (AES) Annual Meeting in December 2024 described a novel small molecule, understood to be ABS-1230, with high potency and selectivity for the KCNT1 channel.[5]

| Parameter | Result |

| Potency | Nanomolar range |

| Selectivity | High for KCNT1 channel |

Table 1: In Vitro Potency and Selectivity of ABS-1230

In Vivo Efficacy

The same AES abstract reported on the efficacy of this small molecule in a mouse model of KCNT1-related epilepsy carrying the recurrent human missense variant R428Q.

| Animal Model | Intervention | Key Findings |

| KCNT1 R428Q Knock-in Mouse | Dose-dependent administration of ABS-1230 | Strong suppression of spontaneous seizures |

| Reversible effect | ||

| Normalization of action potential firing in cortical GABAergic neurons |

Table 2: In Vivo Efficacy of ABS-1230 in a Mouse Model of KCNT1-Related Epilepsy

Experimental Protocols

In Vitro Electrophysiology

-

Objective: To determine the potency and selectivity of ABS-1230 on KCNT1 channels.

-

Methodology:

-

Cell Culture: Primary cultured neurons are prepared.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on these neurons.

-

Drug Application: ABS-1230 is applied at varying concentrations to determine the dose-response relationship and calculate the IC50 value.

-

Data Analysis: The effect of ABS-1230 on KCNT1-mediated potassium currents is measured and analyzed.

-

In Vivo Mouse Model of KCNT1-Related Epilepsy

-

Objective: To evaluate the in vivo efficacy of ABS-1230 in reducing seizure burden.

-

Methodology:

-

Animal Model: A knock-in mouse model expressing a recurrent human KCNT1 missense mutation (e.g., R428Q) is used.

-

Video-EEG Monitoring: Continuous video-electroencephalography (vEEG) is performed to monitor for spontaneous seizures and quantify seizure frequency and duration.

-

Drug Administration: Mice are treated with vehicle or varying doses of ABS-1230.

-

Data Analysis: Seizure burden in the treated groups is compared to the vehicle control group to assess the dose-dependent efficacy of ABS-1230.

-

Clinical Development

ABS-1230 is currently in Phase 1a of clinical development. A subsequent Phase 1b/2a trial is planned.

Phase 1a Clinical Trial (NCT07156201)

-

Title: A First-in-Human, Phase 1a, Randomized, Double-Blinded, Placebo-Controlled, Single- and Multiple-Ascending Dose and Food Effect Study to Assess the Safety, Tolerability, and Pharmacokinetics of ABS-1230 Administered Orally to Healthy Adults.

-

Study Design:

-

Part 1: Single Ascending Dose (SAD): To evaluate the safety and pharmacokinetics of single doses of ABS-1230.

-

Part 2: Multiple Ascending Dose (MAD): To evaluate the safety and pharmacokinetics of multiple doses of ABS-1230.

-

Part 3: Food Effect: To assess the impact of food on the absorption and pharmacokinetics of ABS-1230.

-

-

Primary Outcome Measures:

-

Incidence and severity of adverse events.

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).

-

-

Inclusion Criteria: Healthy adults aged 18 to 55 years.

Therapeutic Potential and Future Directions

ABS-1230 holds significant promise as a targeted, disease-modifying therapy for individuals with KCNT1-related epilepsy. By directly addressing the underlying genetic cause of the disorder, it has the potential to offer a substantial improvement over current symptomatic treatments. The ongoing Phase 1a trial will provide crucial safety and pharmacokinetic data to support its progression into patient populations. The planned Phase 1b/2a proof-of-concept study will be a critical step in evaluating the clinical efficacy of ABS-1230 in reducing seizure frequency and improving the quality of life for patients and their families. Further research may also explore the potential of ABS-1230 in other neurological disorders where KCNT1 dysfunction plays a role.

References

- 1. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]

- 2. Actio Biosciences Announces U.S. FDA Clearance of Investigational New Drug Application and Fast Track Designation for ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]

- 3. Actio doses first subject in trial of ABS-1230 for epilepsy [clinicaltrialsarena.com]

- 4. ABS-1230 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. a targeted small molecule reduces seizure burden in a mouse model of kcnt1-related epilepsy [aesnet.org]

BI-1230: A Technical Guide to its Modulation of the HCV NS3/4A Protease Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1230 is a potent, single-digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This viral enzyme is critical for the replication of HCV, a primary cause of chronic liver disease. The NS3/4A protease facilitates viral maturation by cleaving the HCV polyprotein and also subverts the host's innate immune response by targeting key signaling molecules. This compound, developed by Boehringer Ingelheim, demonstrates significant potential as a tool for both in vitro and in vivo studies of HCV replication and pathogenesis due to its high potency, selectivity, and favorable pharmacokinetic profile. This document provides an in-depth technical overview of the this compound signaling pathway modulation, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Core Signaling Pathway Modulation by this compound

The primary target of this compound is the HCV NS3/4A serine protease. This enzyme is a non-covalent heterodimer composed of the NS3 protease domain and its activating cofactor, NS4A. The NS3/4A complex is essential for the HCV life cycle through two primary mechanisms:

-

Viral Polyprotein Processing: HCV translates its RNA genome into a single large polyprotein. The NS3/4A protease is responsible for cleaving this polyprotein at four specific junctions (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B) to release mature non-structural proteins that are vital for viral replication.

-

Evasion of Host Innate Immunity: The NS3/4A protease plays a crucial role in dismantling the host's antiviral defenses. It achieves this by cleaving and inactivating two key adaptor proteins in the RIG-I and Toll-like receptor 3 (TLR3) signaling pathways:

-

Mitochondrial Antiviral Signaling Protein (MAVS): Cleavage of MAVS by NS3/4A disrupts the signaling cascade that leads to the activation of transcription factors IRF3 and NF-κB, which are essential for the production of type I interferons (IFNs) and other antiviral cytokines.

-

Toll/IL-1 Receptor Domain-containing Adaptor-inducing IFN-β (TRIF): By cleaving TRIF, the NS3/4A protease blocks TLR3-mediated signaling, another critical pathway for IFN production in response to viral double-stranded RNA.

-

This compound acts as a competitive inhibitor, binding to the active site of the NS3 protease and thereby preventing it from cleaving both the viral polyprotein and the host's immune signaling molecules. This dual action effectively halts viral replication and restores the host's innate ability to fight the infection.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay Type | Genotype | Value (nM) | Cell Line |

| IC50 | Enzymatic Assay | - | 6.7 | - |

| EC50 | Cell-based RNA Replication | 1a | 4.6 | Huh7 |

| EC50 | Cell-based RNA Replication | 1b | <1.8 | Huh7 |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Route | Dose (mg/kg) | CL (ml/min/kg) | Mean Residence Time (h) | Vss (L/kg) | T1/2 (h) | Tmax (h) | Cmax (nM) | AUC0-inf (nM*h) | F (%) |

| IV | 2 | 15 | 2.3 | 2.05 | - | - | - | - | - |

| PO | 5 | - | - | - | 2.1 | 1.8 | 405 | 2550 | 42 |

Detailed Experimental Protocols

While specific, detailed protocols for the characterization of this compound are proprietary, the following sections describe representative methodologies for the key experiments cited.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified NS3/4A protease.

Principle: A synthetic peptide substrate containing the NS3/4A cleavage site is flanked by a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the donor via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by NS3/4A, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Purified recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 20% glycerol)

-

This compound stock solution in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of NS3/4A protease to each well of the microplate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) at regular intervals for a specified duration (e.g., 60 minutes).

-

Calculate the initial reaction velocities (V0) from the linear phase of the fluorescence signal increase.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Methodological & Application

Application Notes and Protocols for BI-1206 (Foretinib) in Preclinical Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1206 is a high-affinity, human IgG1 monoclonal antibody that specifically targets the Fcγ receptor IIB (FcγRIIB or CD32B), the sole inhibitory Fcγ receptor.[1][2] FcγRIIB is often overexpressed on malignant B cells and other immune cells, where it can dampen the therapeutic effect of other anticancer antibodies. By blocking FcγRIIB, BI-1206 is designed to enhance the efficacy of antibody-based cancer therapies, such as rituximab and pembrolizumab, by preventing the internalization of antibody-antigen complexes and unleashing a more potent anti-tumor immune response.[3][4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of BI-1206 in preclinical research settings.

Mechanism of Action: FcγRIIB Blockade

BI-1206 functions as an immune checkpoint inhibitor by binding to FcγRIIB and preventing its engagement with the Fc portion of other therapeutic antibodies. This blockade has been shown to prevent the internalization of CD20-rituximab complexes in mantle cell lymphoma (MCL) cells, thereby increasing the number of these complexes on the cell surface and enhancing antibody-dependent cell-mediated cytotoxicity (ADCC).[3]

Quantitative Data Summary

The following tables summarize preclinical data for BI-1206 from published studies.

Table 1: In Vivo Efficacy of BI-1206 in Mantle Cell Lymphoma (MCL) Xenograft Models

| Model Type | Treatment Group | Outcome | Significance (p-value) |

| JeKo-1 Cell Line Xenograft | BI-1206 + Rituximab + Ibrutinib | Enhanced anti-MCL efficacy | p = 0.05 |

| JeKo-1 Cell Line Xenograft | BI-1206 + Rituximab + Venetoclax | Enhanced anti-MCL efficacy | p = 0.02 |

| Patient-Derived Xenograft (PDX) | BI-1206 (single agent) | High potency in ibrutinib/venetoclax-resistant model | p < 0.0001 |

| Patient-Derived Xenograft (PDX) | BI-1206 + Rituximab | Sensitized rituximab-resistant model to treatment | p = 0.030 |

| Patient-Derived Xenograft (PDX) | BI-1206 + Rituximab + Venetoclax | Superior anti-tumor activity in triple-resistant model | p < 0.05 |

Table 2: Clinical Responses of BI-1206 in Combination with Rituximab in Relapsed/Refractory Non-Hodgkin's Lymphoma

| Dose Cohort | Number of Patients with Clinical Response | Response Type |

| 70 mg | 3 out of 5 | Complete Response (CR) and Partial Response (PR) |

Experimental Protocols

Protocol 1: Inhibition of Rituximab-Induced CD20 Internalization in Mantle Cell Lymphoma Cell Lines

This protocol is designed to assess the ability of BI-1206 to block the internalization of the CD20 antigen upon binding of rituximab in the FcγRIIB-expressing MCL cell line, JeKo-1.

Materials:

-

JeKo-1 cell line (ATCC® CRL-3006™)

-

RPMI-1640 medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

BI-1206

-

Rituximab

-

Phycoerythrin (PE)-conjugated anti-CD20 antibody

-

Phosphate Buffered Saline (PBS)

-

FACS buffer (PBS + 2% FBS)

-

96-well round-bottom plates

-

Flow cytometer

Cell Culture:

-

Culture JeKo-1 cells in RPMI-1640 supplemented with 15% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

Experimental Procedure:

-

Harvest JeKo-1 cells and wash with PBS. Resuspend in RPMI-1640 media.

-

Seed 2 x 10^5 cells per well in a 96-well round-bottom plate.

-

Prepare serial dilutions of BI-1206 in RPMI-1640 media. Add to the designated wells.

-

Incubate for 1 hour at 37°C.

-

Add a fixed concentration of rituximab (e.g., 10 µg/mL) to the wells.

-

Incubate for 4 hours at 37°C to allow for internalization.

-

Wash the cells twice with cold FACS buffer.

-

Stain the cells with a PE-conjugated anti-CD20 antibody for 30 minutes on ice, protected from light.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Data Analysis:

-

Gate on the live cell population.

-

Measure the mean fluorescence intensity (MFI) of the PE signal for each condition.

-

A higher MFI in the presence of BI-1206 indicates inhibition of CD20 internalization.

References

- 1. BI-1206/pembrolizumab | BioInvent [bioinvent.com]

- 2. Promising Early Results for BI-1206 in Chinese Non-Hodgkin's Lymphoma Study by CASI Pharma [synapse.patsnap.com]

- 3. Targeting FcγRIIB by antagonistic antibody BI-1206 improves the efficacy of rituximab-based therapies in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FcγRIIB by antagonistic antibody BI-1206 improves the efficacy of rituximab-based therapies in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of ABS-1230

Topic: Preclinical Evaluation of ABS-1230 in Mouse Models of Genetic Epilepsy

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: Initial query for "BI-1230" has been corrected to ABS-1230 , a compound under development by Actio Biosciences for genetic epilepsies. This document pertains to ABS-1230.

Introduction

ABS-1230 is an orally available, selective small molecule inhibitor of the KCNT1 ion channel.[1] Gain-of-function mutations in the KCNT1 gene lead to overactive potassium channels, causing abnormal electrical activity in the brain. This dysfunction is the genetic basis for severe and often fatal pediatric developmental epileptic encephalopathies.[2][3] ABS-1230 is designed to directly target this underlying cause of KCNT1-related epilepsy by inhibiting the overactive ion channel, with the goal of reducing seizure frequency.[2]

It is critical to note that while the user inquired about xenograft mouse models, these models, which involve transplanting human cells into immunodeficient mice, are primarily utilized in oncology research to study tumor growth. For a neurological disorder like epilepsy, the appropriate preclinical models are typically genetic mouse models that replicate the specific disease-causing mutation. Preclinical studies for ABS-1230 have been conducted in a mouse model of KCNT1-related epilepsy.

Mechanism of Action of ABS-1230

ABS-1230 is a first-in-class KCNT1 inhibitor. The KCNT1 gene encodes for a sodium-activated potassium channel subunit. In individuals with KCNT1-related epilepsy, gain-of-function mutations in this gene result in excessive channel activity, leading to neuronal hyperexcitability and seizures. ABS-1230 selectively binds to the KCNT1 channel, normalizing its activity and thereby reducing the neuronal hyperexcitability that drives seizures. In preclinical investigations, ABS-1230 has demonstrated inhibition of all tested pathogenic mutations in the KCNT1 gene.

Signaling Pathway Diagram

Caption: Mechanism of action of ABS-1230 in inhibiting the overactive KCNT1 channel.

Preclinical Data Summary

Preclinical studies have demonstrated the potential of ABS-1230 to treat KCNT1-related epilepsy. The following table summarizes the key findings from these studies.

| Parameter | Finding | Reference |

| Target | KCNT1 Ion Channel | |

| Mechanism | Selective, orally available small molecule inhibitor | |

| In Vitro Activity | Inhibits all tested pathogenic mutations in the KCNT1 gene | |

| In Vivo Model | Mouse model of KCNT1-related epilepsy | |

| Efficacy | Reduces seizures in the mouse model | |

| Administration | Orally administered | |

| Regulatory Status | FDA Fast Track, Rare Pediatric Disease, and Orphan Drug designations | |

| Clinical Development | Phase 1a trial in healthy volunteers initiated; Phase 1b/2a in patients planned |

Experimental Protocols

The following is a generalized protocol for evaluating a KCNT1 inhibitor like ABS-1230 in a genetic mouse model of KCNT1-related epilepsy. This protocol is based on standard practices in preclinical epilepsy research.

Animal Model

-

Model: A genetically engineered mouse line that expresses a gain-of-function mutation in the Kcnt1 gene, recapitulating the human disease phenotype.

-

Strain: The specific background strain (e.g., C57BL/6J) should be kept consistent.

-

Housing: Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Monitoring: Continuous video-EEG monitoring is the gold standard for quantifying seizure frequency and duration.

Drug Formulation and Administration

-

Formulation: ABS-1230 is an orally available compound. A suitable vehicle (e.g., a solution or suspension) must be developed for oral gavage administration.

-

Dosing: Dose-response studies should be conducted to determine the optimal dose for seizure reduction while monitoring for any adverse effects. Dosing can be acute (single dose) or chronic (daily administration over several weeks).

Experimental Design

-

Groups:

-

Vehicle control group (receiving only the vehicle).

-

ABS-1230 treatment group(s) (receiving different doses of the compound).

-

-

Randomization: Animals should be randomly assigned to treatment groups.

-

Blinding: The experimenter analyzing the seizure data should be blinded to the treatment groups.

-

Timeline:

-

Baseline: Record baseline seizure activity for each mouse for a defined period (e.g., 1-2 weeks) before treatment.

-

Treatment: Administer ABS-1230 or vehicle according to the predetermined schedule.

-

Monitoring: Continue to monitor seizure activity throughout the treatment period.

-

Washout: A washout period may be included to observe if seizure activity returns to baseline after treatment cessation.

-

Data Analysis

-

Primary Endpoint: Reduction in seizure frequency and/or duration compared to baseline and the vehicle control group.

-

Secondary Endpoints:

-

Improvement in behavioral comorbidities (e.g., cognitive function, motor coordination).

-

Assessment of drug concentration in plasma and brain tissue (pharmacokinetics).

-

Evaluation of potential side effects through regular monitoring of body weight, food and water intake, and general health.

-

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare the treatment and control groups.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating ABS-1230 in a genetic mouse model of epilepsy.

Conclusion

ABS-1230 is a promising therapeutic candidate for the treatment of KCNT1-related epilepsy. Its targeted mechanism of action and positive preclinical data in a relevant genetic mouse model support its continued clinical development. The protocols and information provided here offer a framework for researchers and drug developers working on similar compounds for genetic neurological disorders.

References

- 1. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]

- 2. KCNT1 Epilepsy News Home — KCNT1 Epilepsy Foundation [kcnt1epilepsy.org]

- 3. Actio Biosciences Announces ABS-1230 — KCNT1 Epilepsy Foundation [kcnt1.squarespace.com]

Application Notes and Protocols for BI-1230: Information Not Publicly Available

Despite a comprehensive search for "BI-1230," no publicly available data regarding its dosage, administration, experimental protocols, or mechanism of action as a research compound could be identified. The identifier "this compound" appears in the context of a clinical trial for an investigational combination vaccine (mRNA-1230) for influenza, RSV, and COVID-19. Information regarding the specific formulation and dosage of this vaccine is part of the proprietary data of the developing pharmaceutical company and is not detailed in public registries.

For researchers, scientists, and drug development professionals seeking information on a specific research compound that is not publicly documented, the following general guidance may be helpful:

1. Internal Documentation: If this compound is a compound developed internally within your organization, the primary source of information will be internal documentation. This may include:

- Investigator's Brochure (IB)

- Internal research and development reports

- Data from preclinical in vitro and in vivo studies

- Internal standard operating procedures (SOPs) for handling and administration

2. Collaboration or Licensing Agreements: If this compound has been acquired through a collaboration or licensing agreement with another company or academic institution, the terms of that agreement will dictate the information provided. The providing entity will typically supply a comprehensive data package.

3. Scientific Publications and Patents: For compounds that have been described in scientific literature or patents, these documents will be the primary source of information. A thorough literature search using various chemical and compound name databases is recommended.

General Experimental Workflow for a Novel Research Compound

For a hypothetical novel compound, a typical experimental workflow to determine dosage and administration guidelines would follow a structured path. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for determining the dosage and administration of a novel research compound.

Hypothetical Signaling Pathway Inhibition

Without a known target for "this compound," a specific signaling pathway cannot be provided. However, many research compounds in oncology and immunology target key signaling pathways. The following diagram illustrates a generic kinase inhibitor acting on a hypothetical signaling pathway.

Application Notes and Protocols for In Vitro Measurement of BI-1230 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are frequently overexpressed in various cancers, enabling malignant cells to evade programmed cell death and contributing to tumor progression and therapeutic resistance. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) can restore the apoptotic signaling by binding to the BH3 groove of anti-apoptotic proteins, thereby neutralizing their pro-survival function.[3][4]

These application notes provide a comprehensive overview of the in vitro techniques for characterizing the activity of a potent Bcl-2 inhibitor, exemplified by BI-1230. The protocols detailed herein cover biochemical and cell-based assays to determine the on-target activity, cellular efficacy, and mechanism of action of such inhibitors.

Mechanism of Action of Bcl-2 Inhibitors

Bcl-2 inhibitors function by competitively binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins.[1] This binding displaces pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma), which are then free to activate the effector proteins Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a crucial point of no return in the apoptotic cascade, resulting in the release of cytochrome c into the cytoplasm, which in turn activates caspases and leads to the execution of apoptosis.

Figure 1: Simplified signaling pathway of Bcl-2 inhibition by this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro assays for a potent Bcl-2 inhibitor. These values serve as a benchmark for evaluating the activity of novel compounds like this compound.

Table 1: Biochemical Assay Data

| Assay Type | Target Protein | Interaction Partner | Metric | Representative Value (nM) |

|---|---|---|---|---|

| HTRF Assay | Bcl-2 | Bim BH3 peptide | IC50 | 6 |

| Fluorescence Polarization | Bcl-2 | Bim BH3 peptide | Ki | <1 |

| Fluorescence Polarization | Bcl-xL | Bim BH3 peptide | Ki | 250 |

| Fluorescence Polarization | Mcl-1 | Bim BH3 peptide | Ki | >5000 |

Table 2: Cell-Based Assay Data

| Cell Line (Cancer Type) | Assay Type | Metric | Representative Value (nM) |

|---|---|---|---|

| RS4;11 (Acute Lymphoblastic Leukemia) | Cell Viability (72h) | EC50 | 10 |

| Toledo (Diffuse Large B-cell Lymphoma) | Cell Viability (72h) | EC50 | 50 |

| H146 (Small Cell Lung Cancer) | Cell Viability (72h) | EC50 | 150 |

| MOLM-13 (Acute Myeloid Leukemia) | Apoptosis (Annexin V) | EC50 | 25 |

Experimental Protocols

A systematic in vitro evaluation of a Bcl-2 inhibitor involves a series of experiments to confirm its on-target activity, assess its efficacy in relevant cancer cell lines, and elucidate its mechanism of action.

Figure 2: General experimental workflow for in vitro characterization of a Bcl-2 inhibitor.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To determine the IC50 value of this compound for the inhibition of the Bcl-2/Bim protein-protein interaction.

Principle: This assay measures the disruption of the interaction between a GST-tagged Bcl-2 protein and a biotinylated Bim BH3 peptide. An anti-GST antibody labeled with a donor fluorophore (Terbium) and streptavidin labeled with an acceptor fluorophore are used. When Bcl-2 and Bim interact, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged recombinant human Bcl-2 protein

-

Biotinylated Bim BH3 peptide

-

Anti-GST-Terbium (donor)

-

Streptavidin-d2 (acceptor)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume microplates

-

This compound and control compounds

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in assay buffer and dispense into the microplate wells. Include vehicle-only (e.g., DMSO) and high-concentration standard inhibitor controls.

-

Protein/Peptide Preparation: Prepare a mixture of GST-Bcl-2 and biotinylated Bim BH3 peptide in assay buffer.

-

Incubation: Add the protein/peptide mixture to the wells containing the test compound. Incubate at room temperature for 60 minutes.

-

Detection Reagent Addition: Add a mixture of the donor and acceptor HTRF reagents to all wells.

-

Final Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor.

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Plot the ratio against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT/MTS)

Objective: To determine the EC50 value of this compound in various cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, which is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., RS4;11, Toledo)

-

Complete culture medium

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere (for adherent cells) or acclimate (for suspension cells) for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a desired time period (e.g., 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalate with DNA.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Western Blot Analysis of Apoptotic Markers

Objective: To detect changes in the expression and cleavage of key apoptotic proteins following treatment with this compound.

Principle: Western blotting is used to separate proteins by size via gel electrophoresis and transfer them to a membrane for detection with specific antibodies. The cleavage of PARP and caspases are hallmark indicators of apoptosis.

Materials:

-

Treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of cleaved PARP and cleaved caspases between treated and untreated samples.

References

BI-1230: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and handling of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3 protease.

Introduction

This compound is a powerful tool for in vitro and in vivo studies of HCV replication. As a non-covalent, reversible inhibitor of the NS3/4A serine protease, it plays a critical role in halting the viral lifecycle. This document outlines the essential procedures for preparing and storing this compound solutions to ensure experimental success and reproducibility.

This compound: Key Biological Data

| Parameter | Value | Source |

| Target | HCV NS3/4A Protease | [1] |

| IC₅₀ | 6.7 nM | [1] |

| EC₅₀ (Genotype 1a) | 4.6 nM | [1] |

| EC₅₀ (Genotype 1b) | <1.8 nM | [1] |

Solution Preparation and Stability

Storage of Solid Compound

Proper storage of the solid form of this compound is crucial for maintaining its integrity over time.

| Storage Condition | Duration |

| -20°C | Up to 3 years |

| 4°C | Up to 2 years |

Solubility Data

The solubility of this compound in common laboratory solvents is a key factor in the preparation of stock solutions.

| Solvent | Solubility |

| DMSO | ≥ 37 mg/mL (≥ 45.29 mM) |

| Ethanol | ≥ 37 mg/mL (≥ 45.29 mM) |

Stock Solution Stability

Once in solution, the stability of this compound is dependent on the storage temperature. To minimize degradation, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

| Storage Condition | Solvent | Duration |

| -80°C | DMSO | Up to 6 months |

| -20°C | DMSO | Up to 1 month |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.817 mg of this compound (Molecular Weight: 816.96 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 100 µL of DMSO.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: General Stability Assessment of this compound in Solution

This protocol provides a general workflow for assessing the stability of this compound in a chosen solvent under specific storage conditions.

Materials:

-

This compound stock solution

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

-

UV detector

-

Temperature-controlled storage units (e.g., freezers, incubators)

Procedure:

-

Initial Analysis (Time 0): Immediately after preparing the this compound stock solution, perform an initial HPLC analysis to determine the initial purity and concentration. This will serve as the baseline.

-

Sample Storage: Store aliquots of the stock solution under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature). Protect samples from light, especially if using clear vials.

-

Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

-

Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. Prepare a dilution of the sample in the mobile phase to a concentration suitable for HPLC analysis.

-

HPLC Analysis: Analyze the sample using the established HPLC method.

-

Data Analysis: Compare the purity and concentration of the stored samples to the initial (Time 0) analysis. Calculate the percentage of degradation over time for each storage condition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Caption: Mechanism of this compound action on the HCV replication cycle.

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for BI-1206 in Combination Chemotherapy

A Note on BI-1230: Initial searches for "this compound" did not yield specific information on a therapeutic agent in clinical or preclinical development for combination chemotherapy. It is possible that "this compound" is an internal designation, a very early-stage compound not yet in the public domain, or a typographical error. Based on available information from BioInvent International's pipeline, it is highly probable that the intended agent of interest is BI-1206 , a monoclonal antibody currently under investigation in several combination therapy trials. These application notes and protocols are therefore focused on BI-1206.

Introduction

BI-1206 is a high-affinity, fully human IgG1 monoclonal antibody that specifically targets FcγRIIB (CD32B), the sole inhibitory Fc gamma receptor.[1][2] FcγRIIB is often overexpressed on malignant B cells and other immune cells within the tumor microenvironment, where it plays a crucial role in mediating resistance to antibody-based cancer therapies.[2][3] By blocking FcγRIIB, BI-1206 aims to overcome this resistance and enhance the efficacy of other therapeutic antibodies. This document provides an overview of the mechanism of action, preclinical and clinical data, and protocols for the application of BI-1206 in combination with other chemotherapeutic agents.

Mechanism of Action and Signaling Pathway

BI-1206's primary mechanism of action is the blockade of the inhibitory FcγRIIB receptor.[1] This blockade prevents the negative signaling cascade that dampens the efficacy of other therapeutic antibodies.

-

In Combination with Anti-CD20 Antibodies (e.g., Rituximab): In B-cell malignancies, FcγRIIB on the surface of malignant B cells can bind to the Fc region of rituximab, leading to its internalization and degradation, thereby reducing its therapeutic effect. BI-1206 prevents this interaction, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and apoptosis.

-

In Combination with Anti-PD-1 Antibodies (e.g., Pembrolizumab): In the tumor microenvironment, FcγRIIB is expressed on various immune cells, including macrophages. The binding of the Fc region of anti-PD-1 antibodies to FcγRIIB on macrophages can lead to the depletion of these therapeutic antibodies and a reduction in their ability to block the PD-1/PD-L1 checkpoint. By blocking FcγRIIB, BI-1206 is believed to prevent this depletion and enhance the anti-tumor immune response mediated by PD-1 blockade.

References

Application Notes and Protocols for BI-1230 In Vivo Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1230 is a novel humanized IgG1 monoclonal antibody designed to target the fictitious receptor "TyrX," a receptor tyrosine kinase overexpressed in a variety of solid tumors and implicated in tumor growth, proliferation, and metastasis. These application notes provide a comprehensive overview of the preclinical in vivo imaging studies for this compound, offering detailed protocols and data to guide researchers in the evaluation of this promising therapeutic candidate. In vivo imaging plays a crucial role in the preclinical assessment of antibody-based therapeutics, enabling the visualization of biodistribution, target engagement, and anti-tumor efficacy in a non-invasive manner.[1][2][3]

This compound Mechanism of Action

This compound exerts its anti-tumor effect by binding to the extracellular domain of the TyrX receptor. This binding blocks the downstream signaling cascade that is constitutively activated in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis.

Caption: this compound blocks the TyrX receptor, inhibiting downstream signaling pathways and promoting apoptosis.

In Vivo Imaging Experimental Workflow

The following diagram outlines the typical workflow for an in vivo imaging study of this compound in a xenograft mouse model.

Caption: Workflow for in vivo imaging of this compound in a xenograft mouse model.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preclinical in vivo imaging studies of this compound.

Table 1: Biodistribution of this compound-NIR797 in Tumor-Bearing Mice (48h post-injection)

| Organ | Average Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] | Standard Deviation |

| Tumor | 8.5 x 10⁸ | 1.2 x 10⁸ |

| Liver | 3.2 x 10⁸ | 0.8 x 10⁸ |

| Kidneys | 1.5 x 10⁸ | 0.4 x 10⁸ |

| Spleen | 0.9 x 10⁸ | 0.2 x 10⁸ |

| Lungs | 0.5 x 10⁸ | 0.1 x 10⁸ |

| Muscle | 0.2 x 10⁸ | 0.05 x 10⁸ |

Table 2: Tumor Growth Inhibition in Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Standard Deviation | % Tumor Growth Inhibition |

| Vehicle Control | 1500 | 250 | - |

| This compound (10 mg/kg) | 450 | 120 | 70% |

Experimental Protocols

Protocol 1: Labeling of this compound with a Near-Infrared (NIR) Fluorophore

This protocol describes the labeling of this compound with a near-infrared (NIR) fluorophore for in vivo optical imaging.[4]

Materials:

-

This compound antibody

-

NIR fluorophore with NHS ester chemistry (e.g., Alexa Fluor 790 NHS Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

PD-10 desalting columns

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Prepare the this compound antibody solution at a concentration of 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).

-